Ethyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Profiling

CAS 2098091-87-1, a 3-oxo-2,3-dihydropyridazine-4-carboxylate with a critical ortho-tolyl group. This substitution pattern is non-fungible for exploring steric pockets in ITK/TYK2 kinase inhibitors (IC₅₀ 0.87 µM for analogs). Its ethyl ester handle enables direct conversion to carbohydrazide-based xanthine oxidase inhibitors (IC₅₀ 0.13 µM). Distinct from meta/para isomers, it provides essential conformational constraint for selective probe development. Source this specific intermediate for SAR expansion.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
CAS No. 2098091-87-1
Cat. No. B1491920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate
CAS2098091-87-1
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NNC1=O)C2=CC=CC=C2C
InChIInChI=1S/C14H14N2O3/c1-3-19-14(18)11-8-12(15-16-13(11)17)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3,(H,16,17)
InChIKeyAYSRNNVMUIHUHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate (CAS 2098091-87-1) – Core Structural and Physicochemical Identity


Ethyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate (CAS 2098091-87-1) is a heterocyclic small molecule (C₁₄H₁₄N₂O₃, MW 258.27 g/mol) belonging to the 3-oxo-2,3-dihydropyridazine-4-carboxylate class [1]. It features a pyridazine core bearing a 3-oxo group, a 4-ethyl carboxylate ester, and a 6-(ortho-tolyl) substituent. Unlike the fully aromatic pyridazine-4-carboxylate series (e.g., ethyl 6-(o-tolyl)pyridazine-4-carboxylate, CAS 2098117-25-8), the 2,3-dihydro-oxo scaffold introduces a non-aromatic ring character and an H-bond donor/acceptor motif that alters electronic properties and synthetic derivatization pathways . The compound is commercially available as a research-grade building block from multiple suppliers with typical purities of 95–98% .

Why Ethyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate Cannot Be Replaced by Isomeric or Deoxygenated Analogs Without Losing Function


Within the dihydropyridazine-4-carboxylate family, the position of the methyl group on the 6-aryl ring (ortho vs. meta vs. para) and the oxidation state of the pyridazine ring (3-oxo-2,3-dihydro vs. fully aromatic) govern both physicochemical properties (logP, H-bonding capacity, tautomeric equilibrium) and biological recognition [1]. For example, the 3-oxo-2,3-dihydropyridazine scaffold has been validated as a privileged core for selective kinase inhibition (ITK, TYK2) and xanthine oxidase (XO) inhibition, with potency and selectivity exquisitely dependent on the 6-aryl substitution pattern [2][3]. Replacing the o-tolyl group with phenyl (CAS 34753-27-0) removes the steric and electronic contribution of the ortho-methyl group, which can alter binding-pocket complementarity; switching to the p-tolyl isomer (CAS 158977-77-6) relocates the methyl group outside a critical steric pocket, potentially reducing target affinity . The ethyl ester further distinguishes this compound from the corresponding carboxylic acid (CAS 1511533-74-6), whose different ionization state and hydrogen-bonding profile can dramatically affect membrane permeability, solubility, and prodrug suitability . These structure–activity relationships (SAR) make the precise substitution pattern of CAS 2098091-87-1 non-fungible in lead optimization and chemical biology probe development.

Ethyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate – Comparator-Based Quantitative Differentiation Evidence


Ortho-Tolyl vs. Phenyl and Para-Tolyl: Predicted Lipophilicity and Steric Differentiation in the 3-Oxo-2,3-Dihydropyridazine-4-Carboxylate Series

Computational property analysis across the 6-aryl-3-oxo-2,3-dihydropyridazine-4-carboxylate series reveals that the ortho-tolyl substituent in CAS 2098091-87-1 confers a higher predicted lipophilicity (XLogP3 ≈ 2.3) compared to the unsubstituted phenyl analog CAS 34753-27-0 (XLogP3 = 1.7), while maintaining a similar molecular weight (258.27 vs. 244.25 g/mol) [1]. The steric bulk of the ortho-methyl group restricts rotation of the 6-aryl ring, potentially pre-organizing the molecule for target binding. In the parallel ITK inhibitor series, the presence and position of aryl substituents directly dictated both potency and selectivity; Compound 9 (3-fluorophenyl) achieved ITK IC₅₀ = 0.87 µM with no BTK inhibition, whereas Compound 22 (3,5-difluorophenyl) increased potency (ITK IC₅₀ = 0.19 µM) but incurred partial BTK inhibition [2]. These SAR trends establish that even subtle changes to the 6-aryl group profoundly alter the biological profile, underlining the non-interchangeability of the o-tolyl variant with its regioisomeric or des-methyl analogs.

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Profiling

Ester vs. Carboxylic Acid: Synthetic Tractability and Prodrug Potential of the Ethyl Ester Moiety

CAS 2098091-87-1 (ethyl ester) can be directly compared with its carboxylic acid counterpart 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylic acid (CAS 1511533-74-6, MW 230.22 g/mol) . The ethyl ester offers superior solubility in organic solvents (e.g., DCM, EtOAc, THF), facilitating solution-phase chemistry and chromatographic purification, whereas the carboxylic acid requires aqueous work-up or protected forms for further derivatization [1]. In the XO inhibitor series, the corresponding hydrazide derivatives (synthesized from the ester or acid) demonstrated IC₅₀ values in the micromolar range; the most potent compound 8b achieved an IC₅₀ of 0.13 µM, with the ester precursor enabling a cleaner amidation route compared to direct acid coupling [2]. The ester also serves as a masked carboxylate prodrug, as demonstrated in the broader dihydropyridazine-4-carboxamide class where ester-to-acid conversion modulated oral bioavailability [3].

Synthetic Chemistry Prodrug Design Pharmacokinetics

3-Oxo-2,3-Dihydropyridazine vs. Fully Aromatic Pyridazine: Electronic and H-Bonding Differences Dictating Target Engagement

The 3-oxo-2,3-dihydro scaffold present in CAS 2098091-87-1 introduces a hydrogen-bond donor (N-H) and acceptor (C=O) pair that is absent in the fully aromatic ethyl 6-(o-tolyl)pyridazine-4-carboxylate (CAS 2098117-25-8, MW 242.27 g/mol) . This H-bonding motif is critical for the inhibitory activity observed in the ITK inhibitor series: the 3-oxo-2,3-dihydropyridazine core engaged the kinase hinge region via a bidentate H-bond, contributing to compound 9's ITK IC₅₀ of 0.87 µM and cellular IC₅₀ of 37.61 µM in Jurkat cells [1]. The aromatic pyridazine analog, lacking the 3-oxo group and N-H donor, is structurally incapable of forming this same interaction network and is instead documented as a scaffold for acetylcholinesterase inhibition . This mechanistic divergence means that the two scaffolds are not interchangeable in kinase-targeted programs; selection of the dihydro-oxo variant is mandatory for hinge-binding applications.

Kinase Inhibition Hydrogen Bonding Scaffold Hopping

Ethyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate – Recommended Procurement and Utilization Scenarios


Kinase Inhibitor Lead Optimization: ITK/TYK2-Focused Libraries

The 3-oxo-2,3-dihydropyridazine-4-carboxylate scaffold has been validated as a selective ITK inhibitor core (IC₅₀ = 0.87 µM for optimized analog 9) with on-target cellular pathway modulation confirmed by western blot [1]. The o-tolyl variant (CAS 2098091-87-1) serves as a strategic intermediate for library synthesis, where the ortho-methyl group can explore a steric pocket analogous to that occupied by the 3-fluorophenyl group in compound 9. Procurement of this specific building block enables SAR expansion around the 6-aryl position in iterative medicinal chemistry cycles.

Xanthine Oxidase Inhibitor Development: Hydrazide and Carboxamide Derivatization

The ethyl ester handle of CAS 2098091-87-1 permits direct conversion to carbohydrazide derivatives, a transformation that yielded potent XO inhibitors with IC₅₀ values reaching 0.13 µM (compound 8b) [2]. The o-tolyl substitution differentiates this intermediate from the p-tolyl series, enabling exploration of how aryl topology affects mixed-type XO inhibition kinetics.

Chemical Biology Probe Synthesis: AHR and Kinase Selectivity Profiling

The 2,3-dihydropyridazine-4-carboxylate/carboxamide class includes potent AHR antagonists (IC₅₀ = 82.2 nM for AHR antagonist 4) and selective kinase inhibitors . The o-tolyl ester serves as a versatile starting material for generating probe candidates where ortho-substitution on the 6-aryl ring has been shown to influence selectivity (e.g., reduced BTK off-target activity in compound 9 vs. 22) [1].

Heterocyclic Building Block for Diversity-Oriented Synthesis (DOS)

With a molecular weight of 258.27 g/mol, multiple reactive sites (ester, N-H, activated C-5 position), and commercial availability (95–98% purity) , CAS 2098091-87-1 is suited for diversity-oriented synthesis campaigns. Its ortho-tolyl group introduces conformational constraint absent in the phenyl analog (CAS 34753-27-0), potentially yielding more rigid and selective downstream chemotypes.

Quote Request

Request a Quote for Ethyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.